Cekafix
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Overview
Description
Cekafix is a chemical compound with the molecular formula C14H16BrO5PS and a molecular weight of 407.22 . . This compound is primarily used in environmental analysis and testing, particularly as a reference standard for pesticides and metabolites .
Mechanism of Action
- PBPs play a crucial role in cell wall synthesis. By inhibiting these enzymes, cefixime disrupts cell wall homeostasis, leading to impaired cell integrity and eventual bacterial cell death .
- Specifically, cefixime inhibits penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall. This inhibition disrupts peptidoglycan synthesis, ultimately leading to cell lysis and death .
- Notably, third-generation cephalosporins like cefixime exhibit greater stability against beta-lactamases compared to earlier generations .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cekafix involves the reaction of 3-bromo-4-methylcoumarin with diethyl phosphorochloridothioate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often dissolved in a solvent like cyclohexane for ease of handling and storage .
Chemical Reactions Analysis
Types of Reactions
Cekafix undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Substitution reactions often use like or .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may yield alcohols or amines .
Scientific Research Applications
Cekafix has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pesticides and metabolites.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methylcoumarin
- Diethyl phosphorochloridothioate
- 7-diethoxyphosphinothioyloxy-4-methylchromen-2-one
Uniqueness
Cekafix is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a reference standard in environmental analysis sets it apart from other similar compounds .
Properties
IUPAC Name |
3-bromo-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJARRUUHFXDFIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrO5PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016409 |
Source
|
Record name | Cekafix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121227-99-4 |
Source
|
Record name | Cekafix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the active ingredient of Cekafix compare to coumaphos (Perizin) in terms of toxicity to Varroa jacobsoni?
A1: The research indicates that coumaphos is more toxic to Varroa jacobsoni than the active ingredient of this compound. At a given concentration, coumaphos was found to be 1.4 to 2.4 times more active []. This means a lower concentration of coumaphos is required to achieve the same level of mite mortality compared to the active ingredient of this compound.
Q2: Does the developmental stage of Varroa jacobsoni influence the effectiveness of the active ingredient of this compound?
A2: Yes, the research observed significant differences in the susceptibility of Varroa jacobsoni to the active ingredient of this compound at different life stages [, ]. The LC50 values, indicating the concentration required to kill 50% of the mites, varied depending on whether the mites were collected from larvae, nymphs with white eyes, or nymphs with dark eyes. This suggests that the active ingredient of this compound may be more effective against certain developmental stages of the mite.
Q3: Does temperature affect the toxicity of the active ingredient of this compound to Varroa jacobsoni?
A3: Yes, the toxicity of the active ingredient of this compound is significantly influenced by temperature []. The research showed that at 26°C, the toxicity of both the active ingredient of this compound and coumaphos was 1.2-2.7 times lower compared to their toxicity at 32.5°C. This highlights the importance of considering environmental temperature when assessing the efficacy of acaricides like this compound.
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